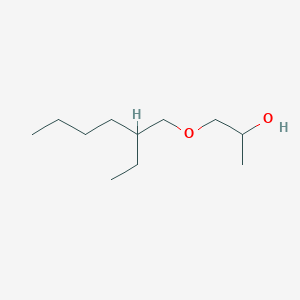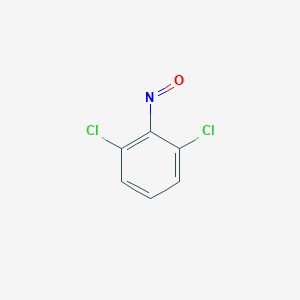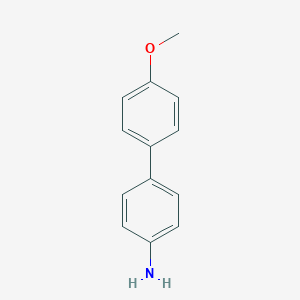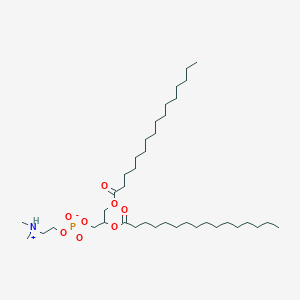
(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide, also known as HMDP-PO, is a phospholipid derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound is a derivative of phosphatidylcholine, which is a major component of cell membranes. HMDP-PO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide is complex and not fully understood. It is believed that (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide interacts with phospholipase A2 by binding to its active site, thereby inhibiting its activity. (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide may also exert its antioxidant effects by scavenging free radicals and preventing lipid peroxidation.
Biochemical and Physiological Effects:
(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may have implications for the treatment of various diseases. (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide in laboratory experiments is its specificity for phospholipase A2. This allows researchers to study the role of this enzyme in various cellular processes. Additionally, (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide is a stable compound that can be easily synthesized in large quantities.
However, there are also limitations to using (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide in laboratory experiments. One limitation is that it may not accurately reflect the interactions between phospholipids and proteins in vivo. Additionally, the effects of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are many potential future directions for the study of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide. One direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other enzymes and cellular processes. Additionally, the development of new analogs of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide may lead to compounds with improved properties and greater specificity for certain enzymes.
Métodos De Síntesis
The synthesis of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide involves several steps, including the reaction of 3-hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoctanol with palmitoyl chloride to form the corresponding palmitate ester. The resulting ester is then reacted with ethylene oxide to form (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide. The synthesis of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been optimized and improved over the years, resulting in a high yield of pure compound.
Aplicaciones Científicas De Investigación
(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been widely used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of phospholipase A2, an enzyme that plays a crucial role in inflammation and other cellular processes. (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been used as a model compound for studying the interactions between phospholipids and proteins.
Propiedades
Número CAS |
1487-55-4 |
|---|---|
Nombre del producto |
(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide |
Fórmula molecular |
C39H78NO8P |
Peso molecular |
720 g/mol |
Nombre IUPAC |
[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |
Clave InChI |
SKWDCOTXHWCSGS-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |
Otros números CAS |
3922-61-0 |
Sinónimos |
alpha-dimethyl dipalmitoylphosphatidylethanolamine DP(Me)2-PE L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





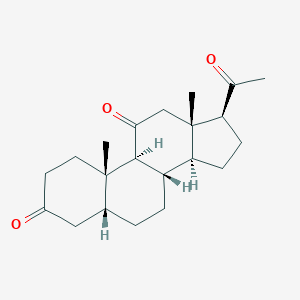

![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
